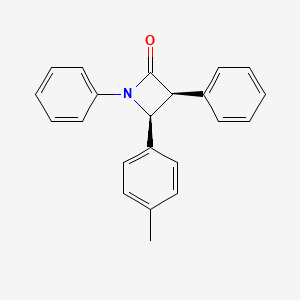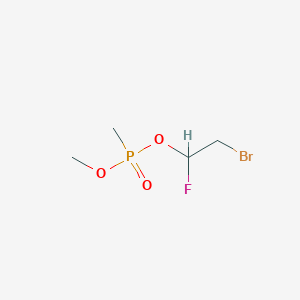
Urea, (2-hydroxy-2-methylpropyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, (2-hydroxy-2-methylpropyl)trimethyl- is an organic compound with a unique structure that includes a urea moiety substituted with a 2-hydroxy-2-methylpropyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, (2-hydroxy-2-methylpropyl)trimethyl- can be achieved through the nucleophilic addition of amines to isocyanates. A practical and efficient method involves the reaction of 2-hydroxy-2-methylpropylamine with trimethyl isocyanate in the presence of a suitable solvent such as water . The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification.
Industrial Production Methods
Industrial production of urea derivatives often involves the reaction of amines with phosgene to form isocyanates, which then react with additional amines to produce the desired urea derivative . This method is widely used due to its scalability and efficiency, although it requires careful handling of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
Urea, (2-hydroxy-2-methylpropyl)trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the urea moiety can produce primary or secondary amines .
Scientific Research Applications
Urea, (2-hydroxy-2-methylpropyl)trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving urea derivatives.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of urea, (2-hydroxy-2-methylpropyl)trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and urea groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives such as hydroxyurea and thiourea. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness
Urea, (2-hydroxy-2-methylpropyl)trimethyl- is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
62432-72-8 |
|---|---|
Molecular Formula |
C8H18N2O2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,12)6-10(5)7(11)9(3)4/h12H,6H2,1-5H3 |
InChI Key |
KPXZYRIKKOXJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]](/img/structure/B14528401.png)





![N-[1-(4-Chloro-3-methoxyphenoxy)propan-2-yl]-4-nitrobenzamide](/img/structure/B14528441.png)




